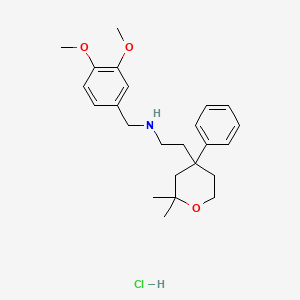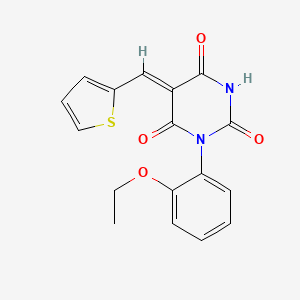
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the glutamate neurotransmitter system. Memantine is a unique drug with a different mechanism of action compared to other Alzheimer's medications.
Mécanisme D'action
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione works by regulating the glutamate neurotransmitter system. It is an NMDA receptor antagonist that blocks the excessive activation of glutamate receptors, which can lead to neuronal damage in Alzheimer's disease. By regulating glutamate neurotransmission, 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione helps to protect neurons from excitotoxicity and improves cognitive function.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a favorable safety profile with minimal side effects. It is well-tolerated by patients and does not have significant interactions with other medications. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a half-life of about 60-80 hours and is eliminated through the kidneys. It is not metabolized by the liver and does not interfere with the cytochrome P450 system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its unique mechanism of action compared to other Alzheimer's medications. It targets the glutamate neurotransmitter system, which is involved in the development and progression of Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile with minimal side effects. However, a limitation of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is that it is not effective in all patients with Alzheimer's disease. It is only approved for use in moderate to severe Alzheimer's disease and may not be effective in early-stage disease.
Orientations Futures
There are several future directions for 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione research. One area of interest is its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating depression and anxiety. Another future direction is the development of new 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione analogs with improved efficacy and safety profiles. Finally, there is a need for further research to identify biomarkers that can predict which patients will respond to 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione treatment.
Méthodes De Synthèse
The synthesis of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride to form 1-(3-methoxyphenyl)-2-nitropropene. The nitro group is then reduced to an amine group using hydrogenation with palladium on carbon. The resulting 1-(3-methoxyphenyl)-2-aminopropane is then reacted with morpholine and phosgene to form 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its efficacy in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is also being studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-4-2-3-11(9-12)17-14(18)10-13(15(17)19)16-5-7-21-8-6-16/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIFPIVRCGHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)


![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)